REACTION_CXSMILES
|
[Mg].[B:2]([O:7]C)(OC)[O:3]C.Br[C:10]([C:12]([F:15])([F:14])[F:13])=[CH2:11].Cl>O1CCCC1.O.C(OCC)C>[F:13][C:12]([F:15])([F:14])[C:10]([B:2]([OH:7])[OH:3])=[CH2:11]
|
Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
68.13 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.75 mL
|
Type
|
reactant
|
Smiles
|
BrC(=C)C(F)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
59
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
remained below 10° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred under nitrogen for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
to give two phases
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacua
|
Type
|
ADDITION
|
Details
|
To the residue was added cyclohexane (50 ml)
|
Type
|
CUSTOM
|
Details
|
resulting in precipitate formation
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated
|
Type
|
CUSTOM
|
Details
|
by decanting the solution
|
Type
|
WASH
|
Details
|
washed with cyclohexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC(C(=C)B(O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |